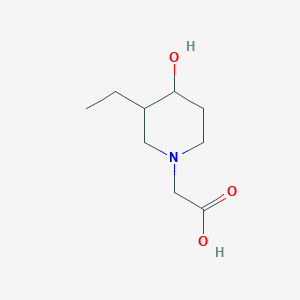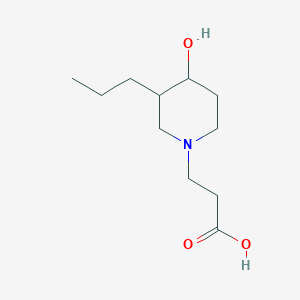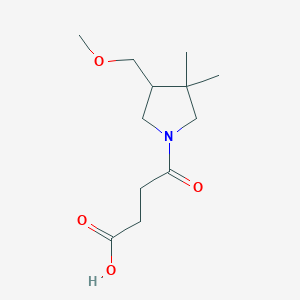
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential antibacterial activities. Research has shown that chemical modifications of pyridonecarboxylic acid antibacterials, including fluorinated pyrido[2,3-c]pyridazines, can result in compounds with significant antibacterial properties. For instance, a study detailed the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids, displaying marked differences in antibacterial activity compared to known compounds like enoxacin and tosufloxacin, although generally less potent (Miyamoto & Matsumoto, 1990).
Herbicidal Applications
Another application of this compound derivatives is in the field of agriculture, where they have been developed as herbicides. A study describes the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from a similar compound, demonstrating significant herbicidal activity against dicotyledonous plants, comparable or superior to commercial herbicides like diflufenican (Xu et al., 2008).
Synthetic Pathways and Chemical Transformations
Research has also focused on the synthetic pathways and chemical transformations involving this compound. For example, studies have outlined methods for the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate to produce 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylate derivatives, showcasing the compound's versatility as a precursor for various heterocyclic compounds (Miyamoto & Matsumoto, 1990).
Heterocyclic Synthesis
The compound's role in heterocyclic synthesis has been further exemplified in the development of densely functionalized pyridazines and fulvene-type compounds containing an azulene moiety. This research demonstrates the compound's efficiency as a substrate for electrophilic substitution reactions, leading to the formation of novel heterocyclic molecules with potential for varied applications (Devendar et al., 2013).
Mécanisme D'action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, depending on their specific structures and functional groups . They have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of Action
The mode of action of a specific pyridazine derivative would depend on its structure and the target it interacts with. For instance, some pyridazine derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Again, the specific biochemical pathways affected by “Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate” would depend on its specific targets and mode of action. Pyridazine derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and more .
Result of Action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, enzymatic activity, and more .
Propriétés
IUPAC Name |
ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJTYWDLOJPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479146.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)




![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479154.png)
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)




